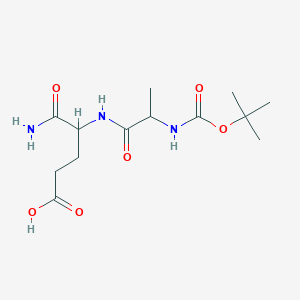

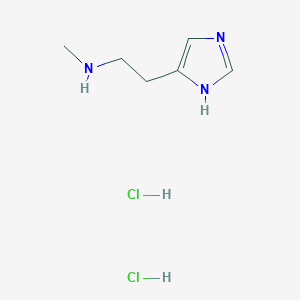

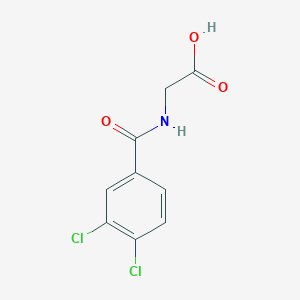

Piperidino(2-piperidinyl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine compounds typically involves multi-step reactions starting from readily available materials. For instance, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was synthesized using piperidine-4-carboxylic acid and ethyl carbonochloridate through amidation, Friedel-Crafts acylation, and hydration, achieving a reasonable overall yield of 62.4% . Similarly, other compounds such as 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol were synthesized by condensation reactions using appropriate sulfonyl chlorides and bases in suitable solvents .

Molecular Structure Analysis

X-ray crystallography is a common technique used to confirm the molecular structure of synthesized compounds. The piperidine ring often adopts a chair conformation, which is a stable configuration for six-membered rings. The geometry around sulfur atoms in sulfonyl-containing compounds is typically distorted tetrahedral . The crystal structures of these compounds are further stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For example, aromatic nucleophilic substitution reactions involving piperidine have been studied, showing that these reactions can be catalyzed by both piperidine and methoxide ions . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic rings, which can affect the kinetics and mechanisms of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The thermal stability of these compounds can be assessed using thermogravimetric analysis, with some structures remaining stable over a wide temperature range . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated through density functional theory calculations, which help in understanding the reactivity and stability of the molecules . Additionally, the molecular electrostatic potential map can identify reactive sites on the molecular surface .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Piperidino(2-piperidinyl)methanone hydrochloride and its derivatives are often synthesized as intermediates in chemical research. Zheng Rui (2010) demonstrated the synthesis of a related compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a reasonable yield of 62.4% (Zheng Rui, 2010).

- The crystal structure of related compounds has been studied. B. Revathi et al. (2015) reported on the crystal structure of a compound with piperidin-1-yl substituents, providing insights into molecular interactions (B. Revathi et al., 2015).

Chemical Properties and Applications

- This compound derivatives have been studied for their potential biological properties. For instance, C. Ibiş et al. (2015) evaluated the antibacterial and antifungal activity of novel piperidinolyl-, piperidinyl-, and piperazinyl-substituted naphthoquinone compounds (C. Ibiş et al., 2015).

- L. Mallesha and K. Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives and assessed their in vitro antimicrobial activities (L. Mallesha, K. Mohana, 2014).

Potential Pharmaceutical Implications

- Some derivatives of this compound have been explored in pharmaceutical research. For example, K. Vinaya et al. (2011) synthesized derivatives to investigate their antileukemic activity (K. Vinaya et al., 2011).

Environmental and Material Science Applications

- This compound compounds are also investigated in environmental science. Lu Wei-dong (2002) studied the extraction of uranium(VI) and thorium(IV) from nitric acid using di-piperidin-1-yl-methanone, indicating potential in separation processes (Lu Wei-dong, 2002).

Propiedades

IUPAC Name |

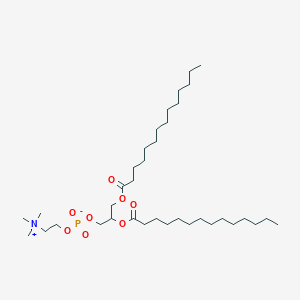

piperidin-1-yl(piperidin-2-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13;/h10,12H,1-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSQGJIOTRLXPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383328 |

Source

|

| Record name | (Piperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16783-69-0 |

Source

|

| Record name | (Piperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)